5,6-diamino-2-methylpyrimidin-4(5H)-one

Description

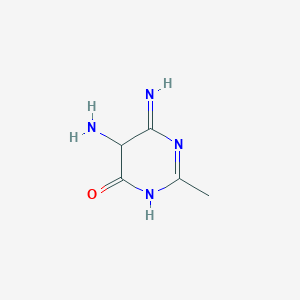

5,6-Diamino-2-methylpyrimidin-4(5H)-one is a pyrimidinone derivative characterized by amino groups at positions 5 and 6, a methyl substituent at position 2, and a ketone moiety at position 2. Pyrimidinones are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.

Structure

2D Structure

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-amino-4-imino-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H8N4O/c1-2-8-4(7)3(6)5(10)9-2/h3H,6H2,1H3,(H2,7,8,9,10) |

InChI Key |

WGOSCJZEFRXFGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=N)C(C(=O)N1)N |

Origin of Product |

United States |

Biological Activity

5,6-Diamino-2-methylpyrimidin-4(5H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrimidines known for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The following sections will explore the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from easily available precursors. Common methods include:

- Condensation Reactions : Utilizing urea and other nitrogen-containing compounds to form the pyrimidine ring.

- Cyclization : Employing cyclization techniques to introduce the amino groups at the 5 and 6 positions.

These synthetic pathways are crucial for obtaining derivatives with enhanced biological properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. For instance:

- Inhibition of Bacillus anthracis : The compound has shown significant inhibition against Bacillus anthracis, with structure-activity relationship studies indicating that modifications at specific positions can enhance activity .

- Comparison with Standard Antibiotics : In comparative studies, this compound exhibited activity comparable to standard antibiotics like norfloxacin against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of this compound have also been explored:

- Activity Against Fungal Strains : It has been evaluated for efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties:

- Inhibition of Cancer Cell Proliferation : Certain analogs have been tested for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's activity.

- Positioning of Amino Groups : Variations in the positioning of amino groups on the pyrimidine ring have been correlated with enhanced antibacterial and antifungal activities.

Case Study 1: Antibacterial Evaluation

A study evaluated a series of substituted pyrimidines for their antibacterial properties against a range of pathogens. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

In vitro testing on cancer cell lines revealed that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Comparison with Similar Compounds

Structural Features

Key Observations:

- The benzylidene derivative (C₁₂H₁₂N₄O) exhibits enhanced aromaticity and bulk due to the 4-methylbenzylidene group, which may influence binding affinity in drug-receptor interactions .

- Nitroso (‑NO) and nitro (‑NO₂) substituents, as in 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one, introduce electrophilic character, increasing reactivity in redox reactions .

Physicochemical Properties

- Solubility: Amino and hydroxyl groups enhance water solubility (e.g., 4,5-Diamino-6-hydroxypyrimidine), whereas aromatic substituents (e.g., benzylidene) increase hydrophobicity .

- Thermal Stability: Methyl and bulky substituents (e.g., -CH₃ at position 2) may improve thermal stability compared to unsubstituted pyrimidinones .

Q & A

Q. What are the common synthetic routes for 5,6-diamino-2-methylpyrimidin-4(5H)-one?

The compound is typically synthesized via multi-step reactions or one-pot methods. Multi-step routes may involve cyclization of substituted pyrimidine precursors under controlled pH and temperature conditions. For example, dihydropyrimidine derivatives are often synthesized using Biginelli-like reactions with urea/thiourea and aldehydes in acidic media . One-pot methods optimize time and yield by combining reactants and catalysts (e.g., Lewis acids) in a single reaction vessel, followed by purification via recrystallization or column chromatography .

Q. How is the compound characterized using spectroscopic methods?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like amino and carbonyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline forms, X-ray diffraction (XRD) resolves bond lengths, angles, and hydrogen-bonding networks .

Q. What are the biological targets of pyrimidine derivatives like this compound?

Pyrimidine scaffolds are explored for antimicrobial, anticancer, and anti-inflammatory activities. Biological assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are used to evaluate efficacy. Radiolabeled binding assays and electrophysiological recordings assess receptor interactions, particularly with enzymes like dihydrofolate reductase or kinases .

Q. How stable is the compound under varying experimental conditions?

Stability studies involve monitoring degradation in solutions of different pH (e.g., 3–10) and temperatures (25–60°C) using HPLC or UV-Vis spectroscopy. Solid-state stability is tested via accelerated aging under humidity and light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Factorial design (e.g., 2ᵏ factorial experiments) identifies critical variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) models interactions between variables to predict optimal conditions. AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics and thermodynamics for parameter optimization .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies between NMR/IR predictions and observed data are addressed via:

Q. What computational models predict the compound's reactivity and interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to enzymes or receptors. Molecular dynamics (MD) simulations assess stability of ligand-protein complexes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects with bioactivity .

Q. How can analogs of this compound be designed for enhanced pharmacological activity?

Structure-activity relationship (SAR) studies guide modifications:

- Substituent variation : Introducing electron-withdrawing/donating groups at the 2-methyl or 5,6-amino positions.

- Scaffold hopping : Replacing the pyrimidine ring with thieno[2,3-d]pyrimidine or fused heterocycles.

- Prodrug strategies : Adding hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How do crystal packing interactions influence the compound's physicochemical properties?

XRD reveals intermolecular forces (e.g., N–H⋯O hydrogen bonds, π-π stacking) that affect solubility and melting point. Disorder analysis (e.g., split occupancy in perchlorate anions) explains polymorphism and stability differences .

Q. What strategies mitigate byproduct formation during synthesis?

Process control via inline analytics (e.g., PAT tools) monitors reaction progress in real time. Membrane separation technologies (nanofiltration) or selective crystallization isolate the target compound from impurities. Kinetic studies identify side-reaction pathways for suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.